molecular formula C9H15N3O3 B009871 azanium;prop-2-enamide;prop-2-enenitrile;prop-2-enoate CAS No. 102082-95-1

azanium;prop-2-enamide;prop-2-enenitrile;prop-2-enoate

Cat. No.: B009871
CAS No.: 102082-95-1
M. Wt: 213.23 g/mol
InChI Key: NDXOWKYGRCOHDJ-UHFFFAOYSA-N
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Description

2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile: is a synthetic polymer composed of three monomers: 2-propenoic acid, ammonium salt, 2-propenamide, and 2-propenenitrile. This polymer is known for its unique properties, including high thermal stability, excellent solvent resistance, and mechanical strength. It is widely used in various industrial applications, such as coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile typically involves free radical polymerization. The monomers 2-propenoic acid, ammonium salt, 2-propenamide, and 2-propenenitrile are mixed in a suitable solvent, and a free radical initiator, such as azobisisobutyronitrile (AIBN), is added to initiate the polymerization reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer properties.

Industrial Production Methods: In industrial settings, the polymerization process is often conducted in large-scale reactors equipped with temperature and pressure control systems. The monomers are continuously fed into the reactor, and the polymerization reaction is monitored to maintain consistent product quality. After polymerization, the polymer is isolated by precipitation, filtration, and drying. The final product is typically obtained as a powder or granules.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the polymer to their reduced forms.

    Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the functional groups being replaced.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the polymer with modified functional groups.

    Substitution: Polymers with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: The polymer is used as a precursor for the synthesis of various functional materials. Its unique properties make it suitable for developing advanced materials with specific chemical functionalities.

Biology: In biological research, the polymer is used as a scaffold for tissue engineering and drug delivery systems

Medicine: The polymer is explored for its potential use in medical devices and implants. Its stability and resistance to degradation are advantageous for long-term medical applications.

Industry: In the industrial sector, the polymer is widely used in coatings, adhesives, and sealants. Its excellent adhesion and corrosion resistance properties make it valuable for protective coatings and bonding applications.

Mechanism of Action

The mechanism of action of 2-propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with specific receptors or enzymes, leading to desired biological or chemical effects. For example, in drug delivery systems, the polymer can encapsulate therapeutic agents and release them in a controlled manner at the target site.

Comparison with Similar Compounds

  • 2-Propenoic acid, sodium salt, polymer with 2-propenamide
  • 2-Propenoic acid, potassium salt, polymer with 2-propenamide
  • 2-Propenoic acid, sodium salt, polymer with 2-propenamide and sodium 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonate

Comparison:

  • 2-Propenoic acid, sodium salt, polymer with 2-propenamide: This polymer has similar properties but uses sodium salt instead of ammonium salt, which can affect its solubility and reactivity.
  • 2-Propenoic acid, potassium salt, polymer with 2-propenamide: The use of potassium salt provides different ionic characteristics, influencing the polymer’s behavior in various applications.
  • 2-Propenoic acid, sodium salt, polymer with 2-propenamide and sodium 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonate: This polymer includes an additional sulfonate group, enhancing its water solubility and potential for specific applications.

The uniqueness of 2-propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile lies in its combination of monomers, providing a balance of properties that make it suitable for a wide range of applications.

Properties

CAS No.

102082-95-1

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

azanium;prop-2-enamide;prop-2-enenitrile;prop-2-enoate

InChI

InChI=1S/C3H5NO.C3H3N.C3H4O2.H3N/c1-2-3(4)5;1-2-3-4;1-2-3(4)5;/h2H,1H2,(H2,4,5);2H,1H2;2H,1H2,(H,4,5);1H3

InChI Key

NDXOWKYGRCOHDJ-UHFFFAOYSA-N

SMILES

C=CC#N.C=CC(=O)N.C=CC(=O)[O-].[NH4+]

Canonical SMILES

C=CC#N.C=CC(=O)N.C=CC(=O)[O-].[NH4+]

Synonyms

2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile

Origin of Product

United States

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